

YCH1899 treatment for inducing synthetic lethality in cancer cells

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Compound of Interest

Compound Name: YCH1899

Cat. No.: B15583703

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Application Notes and Protocols for YCH1899 in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

YCH1899 is a potent and orally active inhibitor of Poly (ADP-ribose) polymerase (PARP), specifically targeting PARP1 and PARP2 with exceptional potency ($IC_{50} < 0.001$ nM).[1][2] It demonstrates a significant therapeutic advantage by effectively inducing synthetic lethality in cancer cells, including those that have developed resistance to other PARP inhibitors such as olaparib and talazoparib.[1][3][4][5] This document provides detailed application notes on the mechanism of action of **YCH1899** and comprehensive protocols for key in vitro and in vivo experiments to evaluate its efficacy.

Introduction to Synthetic Lethality and PARP Inhibition

Synthetic lethality is a genetic interaction where the co-occurrence of two genetic events results in cell death, while a single event alone is viable. In the context of cancer therapy, this concept is exploited by targeting a gene or pathway that is essential for the survival of cancer cells with a specific tumor suppressor gene mutation.

A prime example of synthetic lethality is the interaction between PARP inhibitors and deficiencies in the Homologous Recombination (HR) DNA repair pathway, often caused by mutations in genes like BRCA1 and BRCA2.[6][7][8] PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). When PARP is inhibited, these SSBs accumulate and, during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the HR pathway. However, in cancer cells with a deficient HR pathway (e.g., BRCA1/2 mutations), these DSBs cannot be properly repaired, leading to genomic instability and ultimately, apoptotic cell death.[7]

YCH1899 leverages this mechanism and has shown remarkable efficacy in overcoming resistance to prior PARP inhibitors, particularly in cancer cells that have restored BRCA1/2 function or have lost 53BP1.[3][5][9]

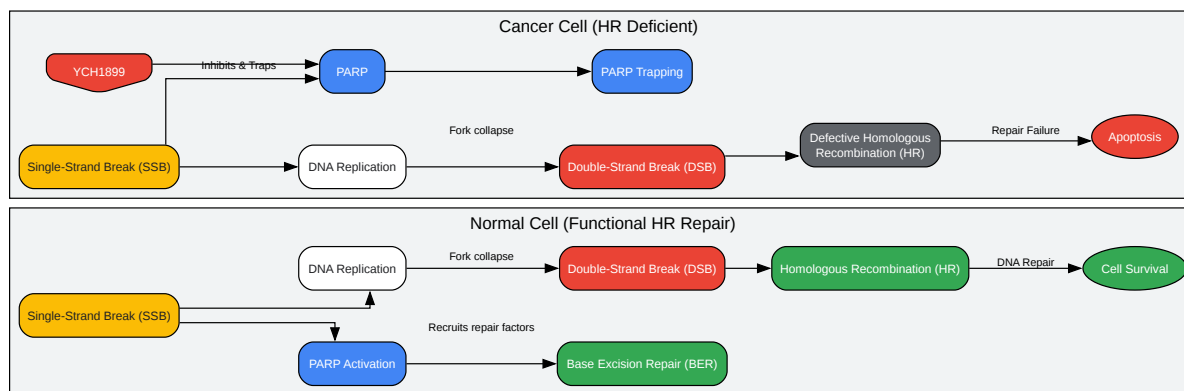
Mechanism of Action of YCH1899

YCH1899 exhibits a dual mechanism of action against cancer cells:

- **Catalytic Inhibition of PARP:** **YCH1899** binds to the catalytic domain of PARP1 and PARP2, preventing them from synthesizing poly (ADP-ribose) chains. This enzymatic inhibition hampers the recruitment of DNA repair proteins to the sites of SSBs.
- **PARP Trapping:** Beyond catalytic inhibition, **YCH1899** stabilizes the PARP-DNA complex, effectively "trapping" the PARP enzyme on the DNA.[1][2] This trapped complex is a significant physical obstruction to DNA replication and transcription, proving to be even more cytotoxic than the mere inhibition of PARP's enzymatic activity.

The potent PARP trapping ability of **YCH1899** is a key factor in its ability to overcome resistance to other PARP inhibitors.

Signaling Pathway of PARP Inhibition and Synthetic Lethality



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Caption: Mechanism of **YCH1899**-induced synthetic lethality in HR-deficient cancer cells.

Quantitative Data Summary

In Vitro Anti-proliferative Activity of YCH1899

Cell Line	Cancer Type	BRCA Status	Resistance to other PARPi	YCH1899 IC50 (nM)	Reference
Capan-1	Pancreatic Cancer	BRCA2 mutant	Sensitive	0.10	[1] [2]
Capan-1/OP	Pancreatic Cancer	BRCA2 mutant	Olaparib-resistant	0.89	[1] [2]
Capan-1/TP	Pancreatic Cancer	BRCA2 mutant	Talazoparib-resistant	1.13	[1] [2]
MDA-MB-436	Breast Cancer	BRCA1 mutant	-	0.52	[2]
UWB1.289	Ovarian Cancer	BRCA1 null	-	0.02	[2]
UWB1.289+B RCA1	Ovarian Cancer	BRCA1 restored	-	0.34	[2]
V-C8	Chinese Hamster Ovary	BRCA2 deficient	-	1.19	[1]
V79	Chinese Hamster Lung	BRCA wild-type	-	29.32	[2]
HCC1937	Breast Cancer	BRCA1 mutant	-	4.54	[2]
HCT-15	Colorectal Cancer	BRCA wild-type	-	44.24	[1]

In Vivo Efficacy of YCH1899 in Xenograft Models

Xenograft Model	Cancer Type	Treatment and Dosage	Outcome	Reference
MDA-MB-436/OP	Olaparib-resistant Breast Cancer	6.25, 12.5, and 25 mg/kg, orally, once a day for 27 days	Significant regression of tumor volume. T/C of 36.74% and 15.29% at 12.5 and 25 mg/kg respectively.	[1][2]
Capan-1/R	Talazoparib-resistant Pancreatic Cancer	12.5 and 25 mg/kg, orally, once a day for 21 days	Significant regression of tumor volume. T/C of 48.92% and 13.87% at 12.5 and 25 mg/kg respectively.	[1][2]

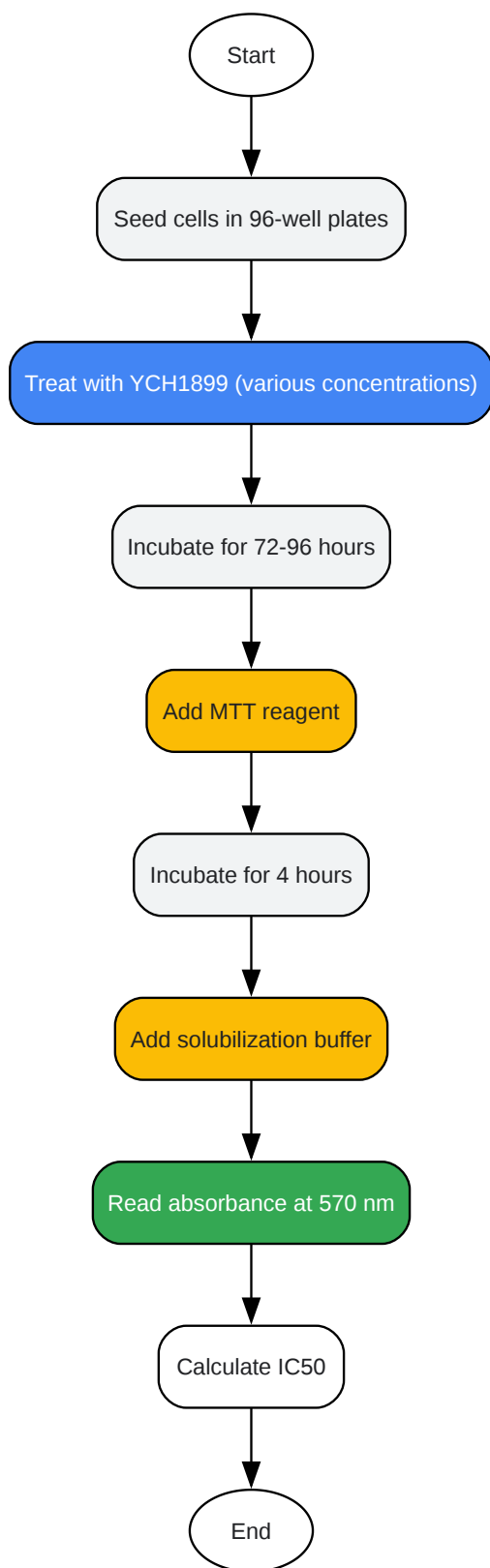
T/C: Treatment/Control tumor volume ratio.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of **YCH1899** on the proliferation of cancer cells.

Workflow for Cell Viability Assay



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Caption: Workflow for determining cell viability using the MTT assay.

Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- **YCH1899**
- DMSO
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 μ L of complete medium.
- Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
- Prepare serial dilutions of **YCH1899** in complete medium. The final concentration of DMSO should not exceed 0.1%.
- Remove the medium from the wells and add 100 μ L of the **YCH1899** dilutions. Include wells with vehicle (DMSO) as a control.
- Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.
- Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Add 100 μ L of solubilization buffer to each well to dissolve the formazan crystals.
- Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.

- Read the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with **YCH1899**.

Materials:

- Cancer cell lines
- Complete cell culture medium
- **YCH1899**
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

Procedure:

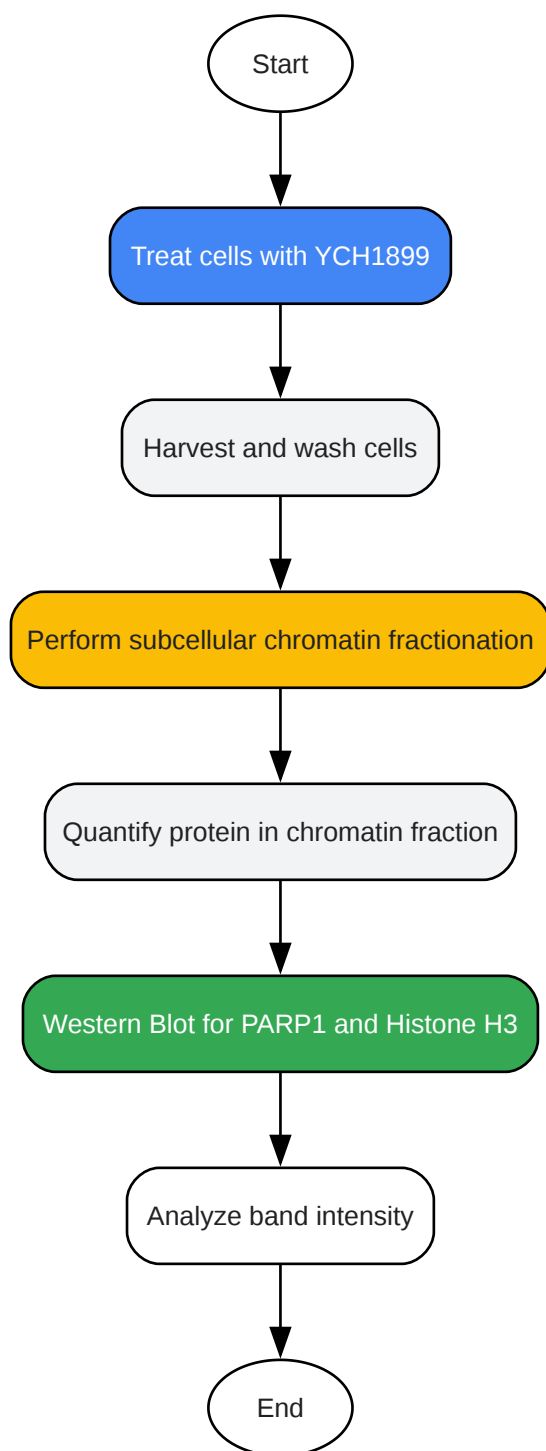
- Seed cells in 6-well plates and allow them to attach overnight.
- Treat the cells with the desired concentrations of **YCH1899** for 24-48 hours.
- Harvest both adherent and floating cells and wash them with ice-cold PBS.
- Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI to the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

PARP Trapping Assay (Cellular)

This assay measures the amount of PARP1 trapped on chromatin following **YCH1899** treatment.

Workflow for Cellular PARP Trapping Assay



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